molecular formula C29H21FN2O5 B4025747 4-{[(1-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}naphthalen-2-yl)oxy]methyl}benzoic acid

4-{[(1-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}naphthalen-2-yl)oxy]methyl}benzoic acid

Cat. No.: B4025747
M. Wt: 496.5 g/mol
InChI Key: RCWKUKFWULFZOY-MFKUBSTISA-N
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Description

4-{[(1-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}naphthalen-2-yl)oxy]methyl}benzoic acid is a complex organic compound that features a unique structure combining a fluorobenzyl group, an imidazolidinone moiety, and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}naphthalen-2-yl)oxy]methyl}benzoic acid typically involves multiple steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of 4-fluorobenzylamine with a suitable diketone to form the imidazolidinone ring.

    Naphthyl Group Introduction: The naphthyl group is introduced via a nucleophilic substitution reaction, where the imidazolidinone intermediate reacts with a naphthyl halide.

    Benzoic Acid Derivative Formation: The final step involves the esterification or amidation of the naphthyl-imidazolidinone intermediate with a benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the fluorobenzyl group.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It may be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-{[(1-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}naphthalen-2-yl)oxy]methyl}benzoic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the imidazolidinone ring could facilitate specific interactions with the target. The benzoic acid moiety may play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(1-{(E)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}naphthalen-2-yl)oxy]methyl}benzoic acid
  • 4-{[(1-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}naphthalen-2-yl)oxy]methyl}benzoic acid

Uniqueness

The presence of the fluorobenzyl group in 4-{[(1-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}naphthalen-2-yl)oxy]methyl}benzoic acid distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and stability.

Properties

IUPAC Name

4-[[1-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]naphthalen-2-yl]oxymethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21FN2O5/c30-22-12-7-18(8-13-22)16-32-27(33)25(31-29(32)36)15-24-23-4-2-1-3-20(23)11-14-26(24)37-17-19-5-9-21(10-6-19)28(34)35/h1-15H,16-17H2,(H,31,36)(H,34,35)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWKUKFWULFZOY-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)OCC5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)OCC5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[(1-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}naphthalen-2-yl)oxy]methyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[(1-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}naphthalen-2-yl)oxy]methyl}benzoic acid
Reactant of Route 3
4-{[(1-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}naphthalen-2-yl)oxy]methyl}benzoic acid
Reactant of Route 4
4-{[(1-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}naphthalen-2-yl)oxy]methyl}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{[(1-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}naphthalen-2-yl)oxy]methyl}benzoic acid
Reactant of Route 6
Reactant of Route 6
4-{[(1-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}naphthalen-2-yl)oxy]methyl}benzoic acid

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